molecular formula C10H16N4 B12925991 N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine

N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine

Cat. No.: B12925991
M. Wt: 192.26 g/mol
InChI Key: FUCZFAMDPJJQIF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine: is a heterocyclic compound with a unique structure that combines elements of pyrimidine and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound may be used to study enzyme interactions and cellular processes. Its structure allows it to interact with various biological targets, making it a valuable tool for understanding biochemical pathways .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

  • N,N-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-6-amine
  • 5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene Bearing N,N-Dimethylaniline
  • 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one

Comparison: Compared to these similar compounds, N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine has a unique combination of pyrimidine and azepine rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N,N-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine

InChI

InChI=1S/C10H16N4/c1-14(2)10-8-6-11-5-3-4-9(8)12-7-13-10/h7,11H,3-6H2,1-2H3

InChI Key

FUCZFAMDPJJQIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1CNCCC2

Origin of Product

United States

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